
(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methanaminehydrochloridehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a dihydroethanoanthracene core, which is further stabilized by hydrochloride and hydrate forms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE typically involves multiple steps, starting with the preparation of the dihydroethanoanthracene core. This core can be synthesized through a Diels-Alder reaction between anthracene and an appropriate dienophile. The aminomethyl group is then introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt, followed by crystallization in the presence of water to yield the hydrate form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions .
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mécanisme D'action
The mechanism of action of 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-DIHYDRO-9,10-ETHANOANTHRACENE: Lacks the aminomethyl group, resulting in different chemical reactivity and applications.
11-(METHYLAMINO)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE: Contains a methylamino group instead of an aminomethyl group, leading to variations in its chemical and biological properties.
11-(HYDROXYMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE:
Uniqueness
The presence of the aminomethyl group in 11-(AMINOMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE HYDROCHLORIDE HYDRATE imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological molecules distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C17H17N.ClH.H2O/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16;;/h1-8,11,16-17H,9-10,18H2;1H;1H2 |
Clé InChI |
BLGNBZHIYDNRQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CN.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


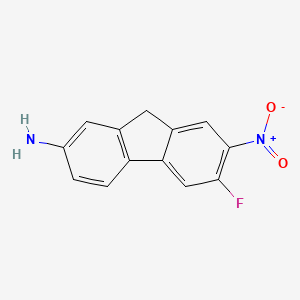

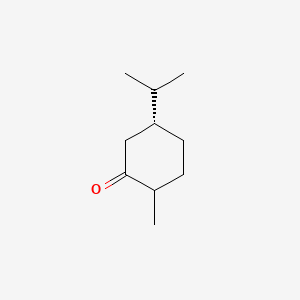



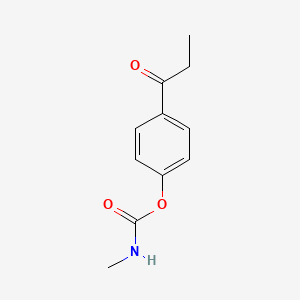
methanone](/img/structure/B11942024.png)
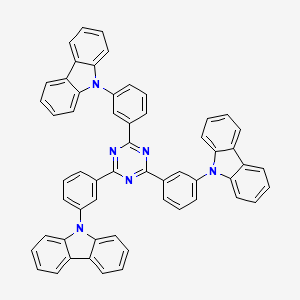
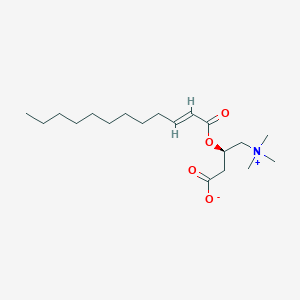
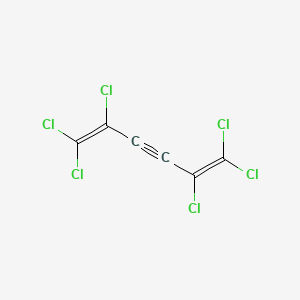
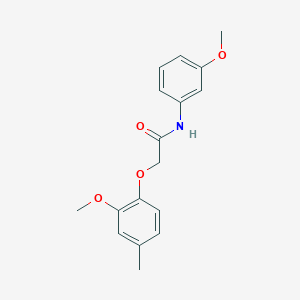
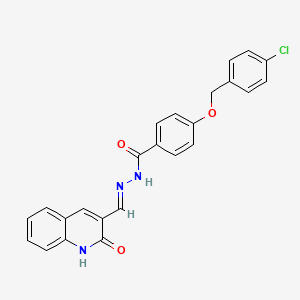
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
